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Introduction
Phytanic acid storage disease, or Adult Refsum Disease (ARD), is a rare, autosomal recessive

inborn error of lipid metabolism.[1][2] The disorder is biochemically characterized by the

accumulation of phytanic acid, a branched-chain fatty acid, in blood plasma and tissues.[1][3]

This accumulation is a direct result of deficient activity of the peroxisomal enzyme phytanoyl-

CoA hydroxylase (PhyH), which catalyzes the first step of phytanic acid alpha-oxidation.[4] In

over 90% of cases, ARD is caused by biallelic pathogenic variants in the PHYH gene, with a

smaller subset of cases resulting from mutations in the PEX7 gene.[5][6] The resulting systemic

buildup of phytanic acid leads to a progressive and multi-system clinical phenotype, primarily

affecting the nervous system, eyes, and skin.[4][7] Understanding the detailed clinical

presentation is critical for early diagnosis, management, and the development of novel

therapeutic strategies.

Pathophysiology and Metabolic Pathway
Phytanic acid is exclusively derived from dietary sources, including dairy products, ruminant

meats and fats, and certain fish.[5][8] Due to a methyl group on its β-carbon, it cannot be

catabolized by the standard β-oxidation pathway.[8][9] Instead, it undergoes α-oxidation within

the peroxisome. The process begins with the activation of phytanic acid to phytanoyl-CoA,

which is then hydroxylated by PhyH to 2-hydroxyphytanoyl-CoA.[9] This is the rate-limiting and

defective step in Refsum disease.[9] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved into
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pristanal and formyl-CoA. Pristanal is then oxidized to pristanic acid, which is sufficiently

modified to enter the β-oxidation pathway for energy production.[8][10] The deficiency of PhyH

disrupts this pathway, leading to the toxic accumulation of phytanic acid in various tissues,

particularly adipose and neural tissues.[3][11]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. digestivetracthealth.com [digestivetracthealth.com]

2. academic.oup.com [academic.oup.com]

3. Phytanic acid storage disease (Refsum's disease): clinical characteristics,
pathophysiology and the role of therapeutic apheresis in its management - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. emedicine.medscape.com [emedicine.medscape.com]

5. medlink.com [medlink.com]

6. files01.core.ac.uk [files01.core.ac.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b1244857?utm_src=pdf-body-img
https://www.benchchem.com/product/b1244857?utm_src=pdf-custom-synthesis
https://www.digestivetracthealth.com/condition/phytanic-acid-storage-disease/s/Deafness/32234
https://academic.oup.com/jnen/article/60/11/1021/2916206
https://pubmed.ncbi.nlm.nih.gov/10611628/
https://pubmed.ncbi.nlm.nih.gov/10611628/
https://pubmed.ncbi.nlm.nih.gov/10611628/
https://emedicine.medscape.com/article/1114720-overview
https://www.medlink.com/articles/refsum-disease
https://files01.core.ac.uk/download/pdf/55854324.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. m.youtube.com [m.youtube.com]

8. benchchem.com [benchchem.com]

9. benchchem.com [benchchem.com]

10. Human metabolism of phytanic acid and pristanic acid - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Technical Guide to the Clinical Manifestations of
Phytanic Acid Storage Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244857#clinical-manifestations-of-phytanic-acid-
storage-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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